N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
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Overview
Description
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole core structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like hydrazine or its derivatives.
Introduction of the 3-chlorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the thieno[3,4-c]pyrazole intermediate reacts with chlorinated aromatic compounds.
Attachment of the 4-methylbenzamide Group: This step involves amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide: shares structural similarities with other thieno[3,4-c]pyrazole derivatives.
This compound: can be compared to compounds like thieno[3,4-c]pyrazole-5-carboxamide and thieno[3,4-c]pyrazole-5-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-chlorophenyl and 4-methylbenzamide groups, which confer distinct chemical and biological properties.
Biological Activity
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-c]pyrazole framework substituted with a 3-chlorophenyl group and a 4-methylbenzamide moiety. Its chemical formula is C17H15ClN2O2S, with a molecular weight of approximately 344.83 g/mol.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Antiviral Activity : Compounds in the thieno[3,4-c]pyrazole class have shown potential antiviral effects. For instance, derivatives have been reported to enhance intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication by deaminating viral RNA and DNA . This mechanism could be relevant for N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide.
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in disease processes. Similar compounds have demonstrated inhibitory effects on enzymes like acetylcholinesterase and urease, suggesting potential use in treating conditions related to these targets .
Antiviral Studies
A study highlighted the antiviral properties of thieno[3,4-c]pyrazole derivatives against Hepatitis B virus (HBV). The derivatives were shown to significantly increase A3G levels in HepG2 cells, leading to reduced HBV replication. This suggests that N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide may possess similar antiviral properties .
Case Study 1: Antiviral Efficacy
In vitro studies using HepG2 cells demonstrated that derivatives similar to N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide significantly inhibited HBV replication. The mechanism was linked to the upregulation of A3G levels within the cells. This finding supports further exploration into the compound's potential as an antiviral agent against HBV.
Case Study 2: Antimicrobial Screening
Compounds structurally related to the target compound were screened for antibacterial activity. Results indicated significant inhibition against pathogenic strains with selectivity indexes suggesting lower cytotoxicity compared to traditional antibiotics. This points toward the need for further investigation into the antimicrobial potential of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12-5-7-13(8-6-12)19(24)21-18-16-10-26(25)11-17(16)22-23(18)15-4-2-3-14(20)9-15/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQYFQUNZKGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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